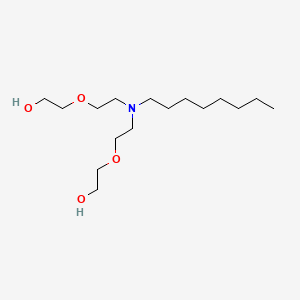
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages and hydroxyl groups at both ends of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a suitable initiator, such as a hydroxyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain length.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the use of continuous reactors. These reactors allow for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler polyethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is largely dependent on its chemical structure. The multiple ether linkages and hydroxyl groups allow it to interact with various molecular targets, such as cell membranes and proteins. These interactions can alter the physical properties of membranes, enhance the solubility of hydrophilic drugs, and facilitate the transport of molecules across biological barriers.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): A polyether compound with similar properties but different chain lengths and functional groups.
Polypropylene glycol (PPG): Another polyether with a different backbone structure and applications.
Polytetrahydrofuran (PTHF): A polyether with a cyclic structure, used in different industrial applications.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
72223-88-2 |
|---|---|
Fórmula molecular |
C10H22O11 |
Peso molecular |
318.27 g/mol |
Nombre IUPAC |
hydroxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O11/c11-1-13-3-15-5-17-7-19-9-21-10-20-8-18-6-16-4-14-2-12/h11-12H,1-10H2 |
Clave InChI |
ATBINRDGNQRXQG-UHFFFAOYSA-N |
SMILES canónico |
C(O)OCOCOCOCOCOCOCOCOCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


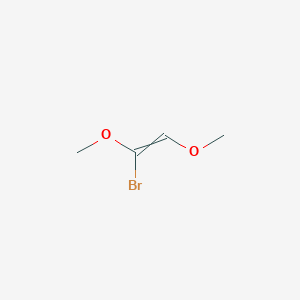


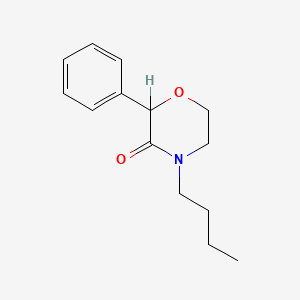
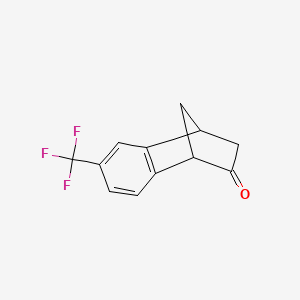
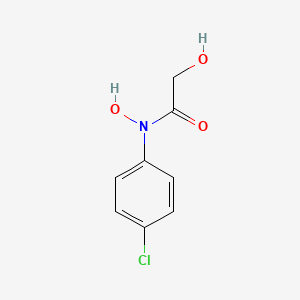



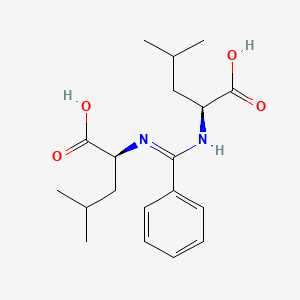
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
